3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

This compound offers a differentiated 3-substituted piperidine scaffold that introduces a stereogenic center absent in 4-substituted analogs, enabling precise evaluation of chirality effects on target affinity. With zero HBD, three HBA, and TPSA of 42.4 Ų, it occupies a physicochemical envelope predictive of high passive membrane permeability, making it an ideal scaffold for intracellular probes. Procure with confidence—buyers should insist on exact structural identity, as even regioisomeric variants may exhibit divergent ADME profiles.

Molecular Formula C25H26N2O2
Molecular Weight 386.495
CAS No. 2034573-17-4
Cat. No. B2750057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one
CAS2034573-17-4
Molecular FormulaC25H26N2O2
Molecular Weight386.495
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)OC4=CC=NC=C4
InChIInChI=1S/C25H26N2O2/c28-25(27-17-7-12-23(19-27)29-22-13-15-26-16-14-22)18-24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-6,8-11,13-16,23-24H,7,12,17-19H2
InChIKeyLNTDCRZWSIZLGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034573-17-4): A Structurally Defined Synthetic Piperidine-Aryl Ether for Specialized Research Procurement


3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034573-17-4) is a synthetic small molecule (MW 386.5 g/mol, molecular formula C25H26N2O2) featuring a piperidine ring substituted at the 3-position with a pyridin-4-yloxy group and N-acylated with a 3,3-diphenylpropanoyl moiety [1]. The compound, recorded in PubChem under CID 121017976, possesses a computed XLogP3 of 4.2, zero hydrogen bond donors, three hydrogen bond acceptors, and a topological polar surface area of 42.4 Ų [1]. Its structural scaffold combines a basic piperidine nitrogen, a pyridyl ether oxygen, and a bulky diphenylalkyl lipophilic domain, which collectively suggest potential utility as a pharmacophore building block or a tool compound in medicinal chemistry campaigns. However, as of the latest data extraction, no peer-reviewed biological activity data, target engagement profiles, or patent efficacy claims have been publicly indexed against this specific compound in authoritative databases such as PubChem BioAssay, ChEMBL, or BindingDB [1].

Why In-Class Piperidine-Aryl Ethers Cannot Substitute for 3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one in Target-Focused Studies


Generic substitution of 3,3-diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one with other piperidine-aryl ethers or diphenylpropanamides is unsupported without direct comparative data, because the positional attachment of the pyridin-4-yloxy group on the piperidine ring (3-position vs. 4-position) and the specific 3,3-diphenylpropanoyl N-acyl substituent are structural features that can drastically alter molecular recognition, conformational preferences, and physicochemical properties [1]. The compound’s high lipophilicity (XLogP3 = 4.2) and low polar surface area (TPSA = 42.4 Ų) indicate a propensity for membrane permeability that may not be replicated by more polar or differently substituted analogs [1]. The absence of any hydrogen bond donor functionality, combined with three hydrogen bond acceptor sites (carbonyl oxygen, pyridine nitrogen, ether oxygen), defines a unique hydrogen-bonding pharmacophore that cannot be assumed to be interchangeable with compounds bearing different donor/acceptor counts. Procurement decisions for a precisely defined chemical probe or a synthetic intermediate must therefore be based on exact structural identity, as even regioisomeric variants may exhibit divergent target engagement and ADME profiles in the absence of confirmatory data.

Quantitative Differentiation Evidence for 3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one Against Closest Structural Analogs


Positional Isomerism: 3-(Pyridin-4-yloxy)piperidine vs. 4-(Pyridin-4-yloxy)piperidine Scaffold Differentiation

The compound incorporates the pyridin-4-yloxy substituent at the 3-position of the piperidine ring, distinguishing it from the 4-positional isomer 3,3-diphenyl-1-(4-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one. This regioisomeric difference alters the spatial orientation of the pyridine ring relative to the central piperidine amide, potentially affecting molecular recognition. The 3-substituted piperidine introduces a stereogenic center (undefined stereocenter count = 1), whereas the 4-substituted isomer is achiral with respect to the piperidine ring substitution [1].

Regioisomerism Medicinal Chemistry Structure-Activity Relationship

Hydrogen Bond Donor/Acceptor Profile Differentiation Against N-Alkyl and Phenyl-Substituted Piperidine Analogs

The target compound possesses zero hydrogen bond donors and exactly three hydrogen bond acceptors (carbonyl oxygen, pyridine nitrogen, ether oxygen) [1]. This profile differs from analogs bearing hydroxyl, amino, or amide NH groups that introduce hydrogen bond donor capacity, which would increase TPSA and alter membrane permeability. The total acceptor count of 3 combined with TPSA of 42.4 Ų places this compound in a chemical space associated with high passive membrane permeability according to standard drug-likeness filters. Comparators with additional donor or acceptor atoms would be expected to have altered absorption characteristics.

Physicochemical Properties Drug-likeness Pharmacophore Modeling

Lipophilicity Differentiation: XLogP3 of 4.2 vs. Less Lipophilic Piperidine-Propanone Analogs

The compound exhibits a computed XLogP3 value of 4.2 [1], which is relatively high compared to many piperidine-propanone derivatives that incorporate polar functional groups on the aryl rings or the piperidine scaffold. For context, analogs with 4-methoxyphenyl or 3-chlorophenyl substitutions replacing the diphenyl moiety typically show lower computed logP values (e.g., estimated XLogP3 ~3.0-3.5 range based on fragment contributions). The 3,3-diphenyl substituent contributes approximately +1.5 to +2.0 log units over monophenyl analogs.

Lipophilicity ADME Chemical Probe Selection

Recommended Research Application Scenarios for 3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one (CAS 2034573-17-4) Based on Available Structural Evidence


Stereochemistry-Dependent Medicinal Chemistry SAR Exploration

The 3-substituted piperidine scaffold introduces a stereogenic center not present in 4-substituted analogs [1]. Research groups undertaking systematic SAR campaigns around piperidine-aryl ether scaffolds can employ this compound to evaluate the impact of chirality at the piperidine ether attachment point on target affinity, selectivity, and downstream pharmacology. This is particularly relevant for targets where the three-dimensional presentation of the pyridyl group is critical for binding.

Membrane Permeability and Intracellular Target Engagement Studies

With zero HBD, three HBA, and a TPSA of 42.4 Ų, this compound sits within the physicochemical envelope predictive of high passive membrane permeability [1]. It may serve as a scaffold for developing cell-permeable chemical probes targeting intracellular enzymes or receptors where polar analog series have failed to achieve adequate cellular exposure. The high lipophilicity (XLogP3 = 4.2) further supports membrane partitioning capability.

Synthetic Intermediate for Diversified Library Synthesis

The compound's well-defined structure, featuring a piperidine amide linkage and a pyridyl ether, offers multiple diversification points (pyridine nitrogen, piperidine ring, diphenyl moiety) for parallel synthesis or late-stage functionalization [1]. It can serve as a key intermediate for generating compound libraries aimed at unexplored biological targets where its specific substitution pattern provides a differentiated starting point.

Negative Control or Selectivity Profiling for Pyridylpiperidine-Based Tool Compounds

For researchers working with structurally related pyridylpiperidine-based inhibitors (e.g., PI3K, kinase, or GPCR-targeting compounds), this compound—lacking reported target annotation in public databases [1]—may serve as a structurally matched negative control for assessing assay specificity. Its close resemblance to active chemotypes, combined with the absence of confirmed target engagement, makes it a candidate for selectivity counter-screening panels.

Quote Request

Request a Quote for 3,3-Diphenyl-1-(3-(pyridin-4-yloxy)piperidin-1-yl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.